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Compound of Interest

3-Methylbenzofuran-2-
Compound Name:
carbaldehyde

Cat. No. B170273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzofuran-2-carbaldehyde, a valuable building block in organic synthesis and
pharmaceutical development. The document outlines available data for Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a
general synthetic approach and detailed experimental protocols for spectroscopic analysis.

Spectroscopic Data

The structural confirmation and purity of 3-Methylbenzofuran-2-carbaldehyde (C10HsO2) are
typically determined using a combination of spectroscopic techniques. The following tables
summarize the key data points available for this compound.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm

Protons Multiplicity
Range

Aldehyde-H 9.8-10.0 Singlet

Aromatic-H 7.2-7.8 Multiplet

Methyl-H 24-26 Singlet

Note: The data presented is based on typical chemical shift ranges for similar compounds. A
peer-reviewed, experimentally verified spectrum with precise, assigned chemical shifts is not
readily available in the public domain.

« 13 1
Carbon Chemical Shift (6) ppm Range
C=0 (Aldehyde) 185 - 195
Aromatic/Furan C 110 - 160
Methyl C 15-25

Note: This data is predictive and based on known chemical shift ranges for analogous
structures. Detailed, experimentally confirmed 3C NMR data for 3-Methylbenzofuran-2-
carbaldehyde is not currently available in published literature.

Table 3: IR SpectroscopicData

Functional Group Wavenumber (cm~—2)
C=0 Stretch (Aldehyde) 1680-1700
C-H Stretch (Aldehyde) 2800-2900
C-O-C (Furan) 1240-1260

Note: A gas-phase IR spectrum is available from the NIST WebBook.[1] The data in the table
represents characteristic absorption bands.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b170273?utm_src=pdf-body
https://www.benchchem.com/product/b170273?utm_src=pdf-body
https://beaudry.chem.oregonstate.edu/sites/beaudry.chem.oregonstate.edu/files/Zhang_Beaudry_JOrgChem_2021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 4: Mass Spectrometry Data
m/z Interpretation
160 [M]* (Molecular lon)
131 [M - CHOJ*
77 [CeHs]*

Note: Fragmentation data is consistent with the structure of 3-Methylbenzofuran-2-
carbaldehyde.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data.
The following sections outline standardized protocols for NMR, IR, and MS analysis.

Synthesis of 3-Methylbenzofuran-2-carbaldehyde

A common synthetic route to 3-Methylbenzofuran-2-carbaldehyde involves a multi-step
process starting from 3-chlorobenzofuran-2-carbaldehyde.[2] This typically includes
nucleophilic substitution to introduce the methyl group, potentially followed by other
modifications and purification steps. A detailed, step-by-step, peer-reviewed protocol for this
specific transformation is not widely available. General methods for the synthesis of benzofuran
derivatives often involve the reaction of a substituted phenol with an a-halo ketone followed by
cyclization, or through palladium-catalyzed coupling reactions.[3]

NMR Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of 3-Methylbenzofuran-2-carbaldehyde in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). The
solution should be free of any particulate matter.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:
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o H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans
can be adjusted to achieve an adequate signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural
abundance of 13C, a higher number of scans is required compared to *H NMR.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed to obtain a clear spectrum.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two
KBr or NaCl plates.

o KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press
the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder or pure KBr pellet should be acquired and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and the fragmentation pattern, which provides information about the structure of the
molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
synthesized organic compound like 3-Methylbenzofuran-2-carbaldehyde.
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Synthesis & Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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